6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride
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Overview
Description
6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride is a heterocyclic compound that features a trifluoromethyl group and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)pyridine-2-carboxylic acid
- 6-(trifluoromethyl)pyridine-2-carboxaldehyde
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives
Uniqueness
6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride is unique due to its specific imidazo[1,2-a]pyridine core combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2825008-03-3 |
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Molecular Formula |
C9H10ClF3N2O2 |
Molecular Weight |
270.63 g/mol |
IUPAC Name |
6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5;/h4-5H,1-3H2,(H,15,16);1H |
InChI Key |
IZISYKTYGCOHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2CC1C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
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